![molecular formula C21H24N2O4 B2826874 3,4-diethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941956-77-0](/img/structure/B2826874.png)
3,4-diethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-diethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as CTAP, is a potent and selective antagonist of the mu-opioid receptor. This compound has been widely used in scientific research to study the physiological and biochemical effects of mu-opioid receptor activation and to develop new treatments for pain and addiction.
Scientific Research Applications
Photophysical Properties and Organic Semiconductors
Research on 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines (HPOP), which share similar structural motifs with the compound of interest, has revealed their potential application as organic semiconductors. These compounds exhibit variable absorption and excitation spectra dependent on substituent patterns, suggesting their use in optoelectronic devices due to their photophysical properties. The study emphasizes the role of donor groups and π-system interactions in influencing these properties, highlighting a route for synthesizing materials with desirable electronic and optical characteristics (Briseño-Ortega et al., 2018).
Potential in Drug Synthesis
A study on the synthesis of rhein analogs demonstrates the strategic structural modifications to enhance systemic exposure in pharmacological models. By lithiating and treating N,N-diethyl(2-methoxy-4-methyl)benzamide derivatives, researchers synthesized compounds with improved bioavailability, underlining the importance of structural optimization in drug development (Owton et al., 1995).
Nootropic Activity
Research into 1,4-disubstituted 2-oxopyrrolidines has explored their potential as nootropic agents. This work, focusing on derivatives designed for cognitive enhancement, indicates the broader therapeutic applications of pyrrolidine-based compounds in treating cognitive disorders (Valenta et al., 1994).
Neuroleptic Activity
Benzamide derivatives, including those structurally related to the compound , have been evaluated for their neuroleptic activity. Research findings suggest that modifications to the benzamide scaffold can significantly enhance activity, offering insights into the design of new therapeutic agents for psychosis treatment (Iwanami et al., 1981).
properties
IUPAC Name |
3,4-diethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-26-18-12-7-15(14-19(18)27-4-2)21(25)22-16-8-10-17(11-9-16)23-13-5-6-20(23)24/h7-12,14H,3-6,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVFPKDCKPEHES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.